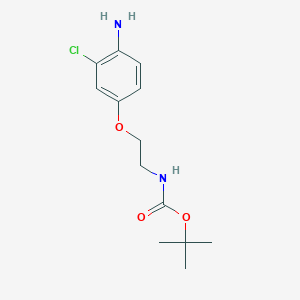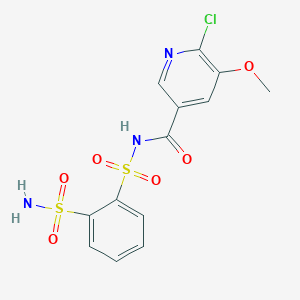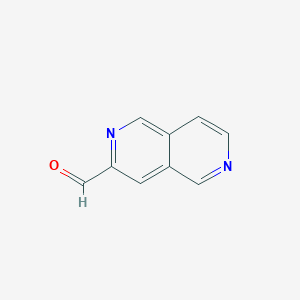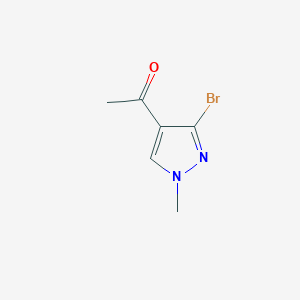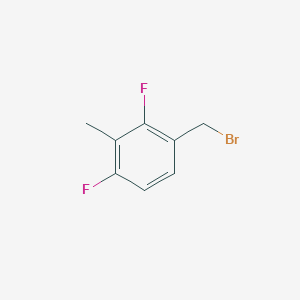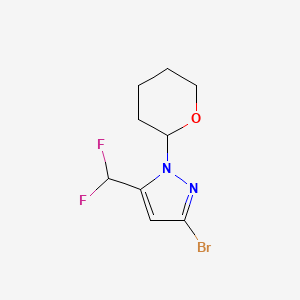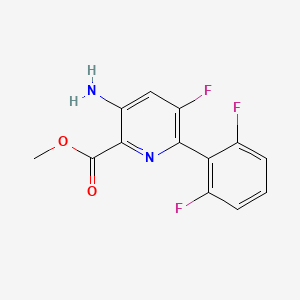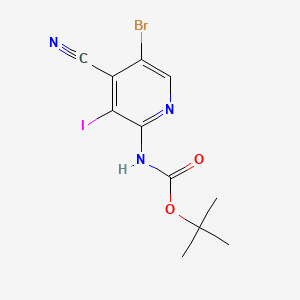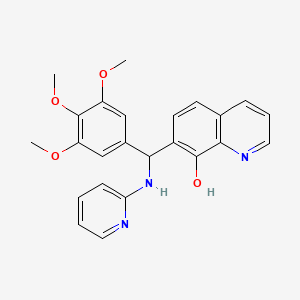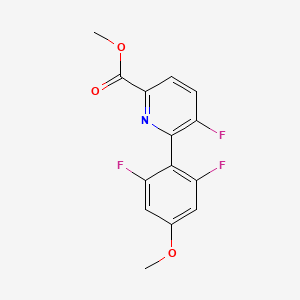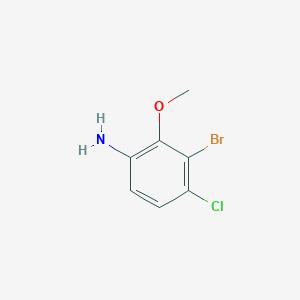
3-Bromo-4-chloro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-2-methoxybenzenamine is an aromatic amine compound with the molecular formula C7H7BrClNO. It is a derivative of benzenamine, substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it undergoes.
3-Bromo-2-methoxyaniline: Lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-2-methoxybenzenamine is unique due to the presence of both electron-withdrawing (bromine and chlorine) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents significantly influences its reactivity and makes it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
InChI Key |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


